2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone

Description

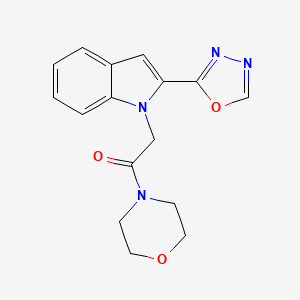

This compound features a 1H-indole core substituted at position 2 with a 1,3,4-oxadiazole ring. The indole-oxadiazole moiety is linked via an ethyl chain to a morpholine ring terminated by a ketone group. Its molecular formula is C₁₆H₁₆N₄O₂, with a molecular weight of 296.33 g/mol (estimated). The oxadiazole ring enhances electron-deficient properties, while the morpholine group improves solubility and bioavailability. This structural framework is associated with diverse biological activities, including enzyme inhibition and antibacterial effects .

Properties

IUPAC Name |

1-morpholin-4-yl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-15(19-5-7-22-8-6-19)10-20-13-4-2-1-3-12(13)9-14(20)16-18-17-11-23-16/h1-4,9,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFIUZQKZRDWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of catalysts and green chemistry principles can help minimize waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

- Structure : Indole-oxadiazole core with a sulfanyl-acetamide substituent.

- Example : Compound 8q (C₂₁H₂₀BrN₃O₄S, MW: 490.37 g/mol) .

- Key Differences: The sulfanyl group increases polarity compared to the morpholinoethanone group.

- Biological Activity :

2-((5-((4-Allyl-2-methoxyphenoxy)methyl)-1,3,4-Oxadiazol-2-yl)thio)-1-morpholinoethanone (13)

- Structure: Oxadiazole substituted with a 4-allyl-2-methoxyphenoxy group.

- Molecular Formula : C₂₁H₂₀BrN₃O₄S (MW: 490.37 g/mol) .

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholinoethanone

- Structure : Sulfonyl group replaces oxadiazole, with a chlorobenzyl substituent.

- Molecular Formula : C₂₁H₂₀ClN₃O₄S (MW: 446.92 g/mol) .

- Key Differences : Sulfonyl groups enhance hydrophilicity but reduce membrane permeability compared to oxadiazole.

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

The compound 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone is a synthetic organic molecule that combines an oxadiazole ring and an indole moiety, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by various research findings and case studies.

Chemical Structure

The structure of the compound features:

- Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.

- Indole moiety : A bicyclic structure that is a significant component in many bioactive compounds.

- Morpholino group : Enhances solubility and biological activity.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and indole structures exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have been shown to inhibit bacterial growth effectively. The unique combination of functional groups in This compound enhances its potential as an antimicrobial agent.

Anticancer Activity

Numerous studies highlight the anticancer properties of oxadiazole derivatives. For example, a study involving various oxadiazole compounds demonstrated promising cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of specific enzymes involved in cancer progression .

Study 1: Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted on several derivatives of oxadiazole-based compounds. The study utilized the MTT assay to evaluate cell viability after treatment with various concentrations of the compounds over 48 hours. Results indicated that certain derivatives exhibited IC50 values below 10 µM against MDA-MB-231 cells, signifying strong anticancer activity.

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | MDA-MB-231 | 6.3 |

| 3b | KCL-22 | 8.3 |

| 6a | HeLa | 9.6 |

This data suggests that modifications to the oxadiazole structure can significantly enhance cytotoxic potency .

Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, it was found that the presence of hydroxyl groups in certain oxadiazole derivatives increased their cytotoxicity due to enhanced membrane permeability and accumulation within cancer cells. This observation aligns with the structure-activity relationship (SAR) principles governing drug design .

Synthetic Routes

The synthesis of This compound typically involves:

- Formation of the oxadiazole ring through cyclization reactions.

- Synthesis of the indole moiety via Fischer indole synthesis.

- Coupling reactions to combine these components into the final product.

These synthetic methodologies contribute to the unique structural attributes that confer its biological activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling indole derivatives with 1,3,4-oxadiazole precursors under reflux conditions. For example, cyclocondensation of hydrazides with carboxylic acids in the presence of POCl₃ or using microwave-assisted methods can improve oxadiazole formation . Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., H₂SO₄, molecular sieves) are critical for yield optimization. A reported yield of 88% for a related indole-oxadiazole compound highlights the importance of stoichiometric control and inert atmospheres .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms indole proton environments (δ 7.0–8.5 ppm) and morpholine signals (δ 3.5–4.0 ppm).

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (oxadiazole C=N) verify functional groups.

- XRD : Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group, β = 116.275°) resolves stereochemistry .

- TLC : Use hexane:ethyl acetate (60:40) for monitoring purity (Rf ~0.77) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC:

Prepare solutions in buffers (pH 1.2, 4.5, 7.4).

Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.

Monitor degradation products via UV-Vis (λmax ~250–300 nm for indole/oxadiazole) .

Advanced Research Questions

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, indole-oxadiazole derivatives show π-π stacking with kinase active sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates robust interactions).

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can contradictory data between in vitro enzyme inhibition and cellular viability assays be resolved?

- Methodological Answer :

Dose-Response Analysis : Compare IC₅₀ values across assays. Discrepancies may arise from membrane permeability (logP >3 reduces cellular uptake).

Metabolite Profiling : Use LC-MS to identify intracellular metabolites (e.g., oxidation of morpholine moiety).

Off-Target Screening : Test against unrelated enzymes (e.g., CYP450 isoforms) to rule out nonspecific effects .

Q. What experimental designs are optimal for evaluating environmental persistence and biodegradation pathways?

- Methodological Answer :

- OECD 301F Test : Measure biodegradation in activated sludge (28-day study; >60% degradation indicates low persistence).

- Photolysis Studies : Expose to UV light (λ = 254 nm) and analyze degradation via GC-MS (e.g., cleavage of oxadiazole ring).

- QSAR Modeling : Predict ecotoxicity using EPI Suite or TEST software .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

- Methodological Answer :

Scaffold Modifications : Replace morpholine with piperazine or thiomorpholine to alter solubility (logD ±0.5).

Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole and compare activity (ΔpIC₅₀ <1 suggests tolerance).

Pharmacophore Mapping : Identify critical H-bond donors/acceptors using MOE or Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.